molecular formula C12H16BrNO3 B1212348 N-(Bromoacetyl)homoveratrylamine CAS No. 56997-75-2

N-(Bromoacetyl)homoveratrylamine

Cat. No.: B1212348
CAS No.: 56997-75-2
M. Wt: 302.16 g/mol
InChI Key: GNVSTHJMUUQULG-UHFFFAOYSA-N
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Description

N-(Bromoacetyl)homoveratrylamine (CAS 56997-75-2) is a chemical building block of interest in organic synthesis and medicinal chemistry research. It is systematically named 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide , with a molecular formula of C 12 H 16 BrNO 3 and a molecular weight of 302.16 g/mol . The compound is characterized by a phenethylamine backbone derived from homoveratrylamine (3,4-dimethoxyphenethylamine), which is a key intermediate in the synthesis of various pharmacologically active compounds . The bromoacetyl group attached to the amine makes this molecule a versatile electrophilic alkylating agent , suitable for further chemical modifications and nucleophilic substitution reactions. Its primary research application is as a critical synthetic intermediate. For instance, compounds of this nature are utilized in the Bischler-Napieralski reaction , a key cyclization method for constructing nitrogen-containing heterocycles like isoquinolines, which are core structures in many alkaloids and active pharmaceutical ingredients . This product is intended For Research Use Only . It is not intended for direct human or veterinary diagnostic or therapeutic uses, or for any consumer applications. Researchers should handle this material with appropriate precautions, considering its reactive bromoacetyl functional group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-16-10-4-3-9(7-11(10)17-2)5-6-14-12(15)8-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVSTHJMUUQULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205601
Record name N-(Bromoacetyl)homoveratrylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56997-75-2
Record name N-(Bromoacetyl)homoveratrylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056997752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Bromoacetyl)homoveratrylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature and Canonical Representation of N Bromoacetyl Homoveratrylamine

Systematic IUPAC Naming Conventions

The internationally recognized system for naming chemical compounds, established by the International Union of Pure and Applied Chemistry (IUPAC), provides a rigorous and unambiguous name for N-(Bromoacetyl)homoveratrylamine. Based on its molecular structure, the systematic IUPAC name is 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide . uni.lu

This name is derived by identifying the parent structure, an acetamide (B32628) group, which is an amide formed from acetic acid. The substituents on this parent structure are then located and named. The "N" indicates that the subsequent group, a 2-(3,4-dimethoxyphenyl)ethyl moiety (also known as homoveratrylamine), is attached to the nitrogen atom of the acetamide. The "2-bromo" prefix specifies that a bromine atom is attached to the second carbon of the acetyl group.

Other canonical representations for this compound include its molecular formula, C12H16BrNO3, and its InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System) strings, which provide standardized textual representations of the molecular structure. uni.lu

IdentifierValue
IUPAC Name 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Molecular Formula C12H16BrNO3
InChI InChI=1S/C12H16BrNO3/c1-16-10-4-3-9(7-11(10)17-2)5-6-14-12(15)8-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)
SMILES COC1=C(C=C(C=C1)CCNC(=O)CBr)OC

Chemical Structure Elucidation and Spectroscopic Characterization in Academic Research

The determination of a molecule's exact atomic arrangement is a cornerstone of chemical research. This section explores the historical context and modern techniques used to establish the structure of this compound.

Historical Context of Structural Assignment

While a specific, seminal publication detailing the first synthesis and structural elucidation of this compound is not readily apparent in a historical survey of the literature, its preparation can be inferred from established chemical principles and the extensive research into the synthesis of emetine (B1671215) and its analogues. Emetine is a natural alkaloid with a long history of use, and its complex structure has been a target for total synthesis for many decades. chemistryviews.orgwikipedia.org

Homoveratrylamine, the precursor to this compound, has been a key building block in many synthetic routes towards emetine. For instance, early work by Sugasawa and Sakurai in 1941 explored the use of homoveratrylamine in the synthesis of emetine-related structures. cia.gov The acylation of amines to form amides is a fundamental and well-documented reaction in organic chemistry. The reaction of homoveratrylamine with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride, would have been a logical and straightforward step for chemists aiming to introduce a reactive handle for further molecular elaboration in the synthesis of complex alkaloids.

The structural assignment in this historical context would have relied on classical methods of chemical analysis, including elemental analysis to determine the empirical formula and chemical degradation studies to identify the constituent parts of the molecule. The synthesis of related bromoacetamide compounds was also well-established, providing a basis for comparison. orgsyn.org

Contemporary Methods for Confirming Molecular Architecture in Research

Modern analytical techniques provide a powerful and non-destructive means of confirming the molecular structure of compounds like this compound with a high degree of certainty. These methods are routinely employed in contemporary academic and industrial research to verify the identity and purity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are arguably the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to each unique proton environment in the molecule. The chemical shifts, integration (relative number of protons), and splitting patterns (due to spin-spin coupling with neighboring protons) of these signals provide a detailed map of the proton framework. For example, one would expect to see distinct signals for the aromatic protons on the dimethoxy-substituted benzene (B151609) ring, the methylene (B1212753) protons of the ethyl chain, the protons of the two methoxy (B1213986) groups, and the methylene protons of the bromoacetyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl).

While a specific research article detailing a full, contemporary spectroscopic analysis of this compound is not prominently available, typical ¹H NMR data from chemical suppliers are consistent with the assigned structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H bond of the amide, the C=O (carbonyl) group of the amide, the C-O bonds of the methoxy groups and the aromatic ether, and the C-Br bond.

Mass Spectrometry (MS): Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak corresponding to the mass of the intact molecule. The isotopic pattern of this peak would be characteristic of a bromine-containing compound, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule, which can be used to confirm its elemental composition. uni.lu

The following table summarizes the key spectroscopic data that would be expected for the confirmation of the structure of this compound.

Spectroscopic TechniqueExpected Key Features
¹H NMR Signals for aromatic protons, methoxy protons, ethyl chain protons, and bromoacetyl protons with characteristic chemical shifts and splitting patterns.
¹³C NMR Distinct signals for all 12 carbon atoms, including the carbonyl carbon, aromatic carbons, and aliphatic carbons.
IR Spectroscopy Absorption bands for N-H stretching, C=O stretching, C-O stretching, and C-Br stretching.
Mass Spectrometry Molecular ion peak with a characteristic isotopic pattern for a monobrominated compound.

The combination of these modern spectroscopic methods provides an unambiguous confirmation of the molecular architecture of this compound, a level of certainty that was not possible in the early days of its likely first synthesis.

Synthetic Methodologies for the Preparation of N Bromoacetyl Homoveratrylamine

Precursors and Starting Materials in Synthetic Routes

The successful synthesis of N-(Bromoacetyl)homoveratrylamine relies on the selection of appropriate precursors that provide the core structural components of the target molecule.

Homoveratrylamine, also known as 3,4-dimethoxyphenethylamine, is the fundamental building block for this synthesis. It provides the 3,4-dimethoxyphenethyl backbone of the target molecule. As a primary amine, it contains a nucleophilic nitrogen atom with a lone pair of electrons. chemguide.co.uk This lone pair is crucial as it initiates the attack on the electrophilic carbonyl carbon of the acylating agent, leading to the formation of the amide linkage. chemguide.co.uk The conformational flexibility of the 3,4-dimethoxyphenethyl group is another notable feature. Homoveratrylamine itself is utilized in the synthesis of various compounds, including emetine (B1671215) and its derivatives, where it is condensed with other chemical entities. google.com

To introduce the bromoacetyl group (-COCH₂Br), a reactive acylating agent containing this moiety is required. These reagents are typically acyl halides, which are highly reactive towards nucleophiles like amines. chemguide.co.uk

Commonly used brominating acetylating agents include:

Bromoacetyl chloride: This is a frequently used reagent for this type of acylation. The reaction of homoveratrylamine with bromoacetyl chloride has been reported to produce this compound with a yield of 70%.

Bromoacetyl bromide: Similar to bromoacetyl chloride, this acyl bromide is also a potent acylating agent.

Bromoacetic anhydride: While acyl chlorides are often used, acid anhydrides can also serve as acylating agents, though they are generally less reactive and may require heating. chemguide.co.uk

The high reactivity of the bromine atom in the resulting bromoacetyl group makes the final compound a useful intermediate for further synthetic transformations via nucleophilic substitution.

N-Acylation Protocols for Amide Bond Formation

N-acylation is a cornerstone reaction in organic synthesis, essential for forming the robust amide bonds found in countless molecules. researchgate.netnih.gov The synthesis of this compound is a direct application of this reaction, where an amine is acylated to form an amide. chemguide.co.uk

The N-acylation of homoveratrylamine is typically performed in a suitable solvent and often in the presence of a base. The reaction between an amine and an acyl chloride can be vigorous. chemguide.co.uk

Key Reaction Parameters:

ParameterDescription
Solvent The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are often employed as they can dissolve the reactants and facilitate the reaction. numberanalytics.com
Temperature Acylation reactions with highly reactive acyl chlorides can often proceed at room temperature or even at 0 °C to control the reaction rate and minimize side products. numberanalytics.com
Base/Catalyst A base, such as pyridine (B92270) or triethylamine, is commonly added to the reaction mixture. numberanalytics.com It serves two primary purposes: to neutralize the hydrogen halide (e.g., HCl) byproduct that forms, preventing it from protonating the starting amine and rendering it non-nucleophilic, and to potentially act as a catalyst. numberanalytics.comyoutube.com

Recent advancements in amide synthesis have explored various catalytic systems to improve efficiency and sustainability. nih.gov These include boron-based catalysts like boric acid, which can activate the carboxylic acid (or its derivative) to facilitate amidation under milder conditions. sciepub.comucl.ac.uk For specific applications, chemocatalysis, such as copper-catalyzed N-arylation, has been integrated with biocatalysis to form amide bonds in a one-pot system. nih.gov

Achieving a high yield and purity of this compound is a key objective in its laboratory preparation. Several strategies can be employed to optimize the synthesis. numberanalytics.com

Optimization Strategies:

Control of Reaction Conditions : Careful management of temperature and the rate of reagent addition is crucial to prevent side reactions. numberanalytics.com

Reagent Stoichiometry : Using a slight excess of the amine or acylating agent can drive the reaction to completion, but may complicate purification. Precise control of stoichiometry is often preferred.

Reaction Monitoring : Techniques like Thin-Layer Chromatography (TLC) can be used to monitor the progress of the reaction, ensuring it is stopped at the optimal time to maximize product formation and minimize byproduct generation. numberanalytics.com

Purification Methods : After the reaction is complete, a standard work-up procedure is employed. This typically involves washing with aqueous solutions to remove the base, unreacted starting materials, and salts. The final product is then purified, commonly through recrystallization or column chromatography, to achieve high purity.

Advanced Techniques : To improve yields and reaction times, alternative energy sources can be used. For instance, microwave-assisted synthesis has been shown to produce N-acylated products with high purity and better yields compared to conventional heating methods. nih.gov

A reported synthesis of this compound via the reaction of homoveratrylamine with bromoacetyl chloride achieved a respectable yield of 70%.

Considerations for Scalable Synthesis and Industrial Relevance

The transition of a synthesis from a laboratory scale to an industrial scale introduces several new considerations focused on safety, cost-effectiveness, and environmental impact. While traditional amide coupling reactions often require stoichiometric amounts of activating agents and generate significant waste, modern chemistry seeks more sustainable and atom-economical methods. nih.gov

For a compound like this compound, which is primarily used as a reactive intermediate in further syntheses, its industrial relevance is tied to the value of the final products it helps create.

Factors for Scalable Synthesis:

FactorConsideration
Cost of Materials The cost of starting materials (homoveratrylamine, bromoacetylating agent) and catalysts becomes a major factor in large-scale production.
Process Safety The use of highly reactive and potentially hazardous reagents like acyl chlorides requires stringent safety protocols and specialized equipment on an industrial scale. nih.gov
Efficiency and Throughput Developing a process that maximizes yield and minimizes reaction time is critical for economic viability. Continuous-flow chemistry is an emerging technology that offers significant advantages in this regard. nih.gov It allows for better control over reaction parameters, improved safety, and easier scale-up compared to traditional batch processing.
Green Chemistry Industrial processes are increasingly scrutinized for their environmental footprint. This includes minimizing waste, using less hazardous solvents, and developing catalytic rather than stoichiometric processes to improve atom economy. nih.govucl.ac.uk The use of acetonitrile (B52724) as a safer acetylating agent with a reusable alumina (B75360) catalyst in a continuous-flow system represents a step in this direction for N-acetylation reactions. nih.gov

The primary industrial value of this compound lies in its role as an intermediate. The presence of the reactive bromine atom allows for its use in constructing more complex molecules through nucleophilic substitution or coupling reactions.

N Bromoacetyl Homoveratrylamine As a Strategic Intermediate in Complex Organic Synthesis

Applications in the Synthesis of Nitrogen-Containing Heterocyclic Systems

The unique bifunctional nature of N-(Bromoacetyl)homoveratrylamine, possessing both an electrophilic center at the α-carbon of the acetyl group and a nucleophilic aromatic ring, allows for a range of intramolecular cyclization reactions. These reactions are fundamental to the synthesis of numerous heterocyclic frameworks that form the core of many biologically active compounds.

Total Synthesis of Isoquinoline (B145761) Alkaloids and Their Derivatives

The isoquinoline motif is a core structural feature in a vast family of alkaloids with significant pharmacological properties. This compound is a key intermediate in the synthesis of substituted isoquinoline skeletons.

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.org In this context, this compound serves as an ideal β-arylethylamide precursor. The reaction is typically promoted by dehydrating acidic reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.org

The mechanism involves the activation of the amide's carbonyl oxygen by the acid, followed by an intramolecular electrophilic aromatic substitution where the electron-rich dimethoxy-substituted phenyl ring of the homoveratrylamine moiety attacks the activated carbonyl carbon. organic-chemistry.org This cyclization event results in the formation of a 3,4-dihydroisoquinoline (B110456) ring system. Subsequent reduction of the resulting imine bond, often with a reducing agent like sodium borohydride (B1222165) (NaBH₄), yields the corresponding 1,2,3,4-tetrahydroisoquinoline. researchgate.net The presence of the bromoacetyl group offers further synthetic handles for diversification either before or after the cyclization.

Table 1: Bischler-Napieralski Cyclization of Homoveratrylamine Derivatives

Starting Material Reagent(s) Key Intermediate Product Class
N-Acylhomoveratrylamine POCl₃ or P₂O₅, Heat Nitrilium ion wikipedia.orgorganic-chemistry.org 3,4-Dihydroisoquinoline

While the classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, a modified version known as the N-acyl-Pictet-Spengler reaction utilizes N-acyl derivatives to generate highly reactive N-acyliminium ion intermediates. researchgate.net These intermediates significantly enhance the rate and scope of the cyclization.

This compound is a suitable substrate for generating such N-acyliminium ions. In the presence of a Lewis acid or protic acid, the amide carbonyl can be activated, facilitating the formation of a highly electrophilic N-acyliminium species. researchgate.netnih.gov The proximate and electron-rich aromatic ring then acts as the nucleophile, attacking the iminium carbon to forge the new carbon-carbon bond and construct the tetrahydroisoquinoline core. capes.gov.br This approach is particularly valuable as it can be performed under milder conditions than the traditional Bischler-Napieralski reaction and allows for the introduction of a substituent at the C-1 position of the isoquinoline ring system. nih.gov

The tetrahydroisoquinoline core derived from homoveratrylamine is central to many classes of alkaloids. While direct syntheses of Papaverine, Alangium, or Mitragyna alkaloids explicitly starting from this compound are not extensively detailed, its role as a precursor is clear through the established Bischler-Napieralski and Pictet-Spengler pathways. slideshare.net

For instance, the synthesis of papaverine-like structures involves the formation of a 1-benzyl-3,4-dihydroisoquinoline (B3050290) intermediate. This can be achieved by first acylating homoveratrylamine with a phenylacetic acid derivative, followed by a Bischler-Napieralski cyclization. The use of an N-(bromoacetyl) derivative provides a functionalized handle that can be elaborated into the required benzyl (B1604629) group or other substituents found in complex alkaloids. The general applicability of this reaction in preparing alkaloids containing an isoquinoline skeleton highlights its importance. slideshare.net

Construction of Pyrrolo[2,1-a]isoquinoline (B1256269) Architectures and Related Fused Systems

The pyrrolo[2,1-a]isoquinoline scaffold is present in numerous bioactive natural products, including the lamellarin family of marine alkaloids. nih.gov The synthesis of this fused heterocyclic system often begins with the construction of a dihydroisoquinoline intermediate.

A common synthetic strategy involves the Bischler-Napieralski cyclization of an N-acyl homoveratrylamine, such as this compound, to afford the corresponding 6,7-dimethoxy-3,4-dihydroisoquinoline. nih.gov This dihydroisoquinoline then serves as the foundation for building the fused pyrrole (B145914) ring. The nitrogen atom of the dihydroisoquinoline can be alkylated with a reagent containing a carbonyl group, such as an α-haloketone. The subsequent intramolecular cyclization, often through an aldol-type condensation or related reaction, forges the five-membered pyrrole ring, yielding the complete pyrrolo[2,1-a]isoquinoline architecture. nih.govrsc.org This strategy provides a convergent and efficient route to these complex and medicinally relevant molecules. rsc.org

Table 2: General Synthesis of Pyrrolo[2,1-a]isoquinolines

Step Precursor Reaction Type Product
1 N-Acylhomoveratrylamine Bischler-Napieralski Cyclization 3,4-Dihydroisoquinoline
2 3,4-Dihydroisoquinoline Alkylation with α-haloketone Isoquinolinium salt

Synthesis of Diverse Amine Derivatives and Their Cyclic Analogs

Beyond its use in intramolecular cyclizations, the bromoacetyl moiety of this compound is a versatile electrophilic functional group. The carbon-bromine bond is readily cleaved by a wide range of nucleophiles, allowing for the synthesis of a diverse array of amine derivatives.

Reaction with primary or secondary amines leads to the formation of N-glycinyl-homoveratrylamine derivatives. Similarly, reaction with thiols yields thioether compounds, and reaction with carboxylates produces ester-linked derivatives. This reactivity allows for the attachment of the homoveratrylamine scaffold to other molecules of interest, including peptides, other heterocyclic systems, or functional linkers for materials science applications. The resulting products can also be designed as precursors for subsequent cyclization reactions to form other classes of N-heterocycles, depending on the nature of the introduced nucleophile.

Utility in Carbon-Carbon Bond-Forming Reactions

The bromoacetyl group in this compound is a key functional handle for the construction of new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures.

The α-haloamide moiety of this compound is a competent precursor for the generation of α-acylaminyl radicals, which can participate in various intramolecular cyclization reactions. These radical-mediated transformations offer a powerful strategy for the construction of heterocyclic scaffolds, such as lactams, which are prevalent in many biologically active compounds.

Atom Transfer Radical Cyclization (ATRC) is a prominent method for the cyclization of α-haloamides. In a typical ATRC process, a transition metal catalyst, often a copper or iron complex, facilitates the homolytic cleavage of the carbon-bromine bond in this compound to generate a radical intermediate. nih.gov If an unsaturated moiety, such as an allyl or vinyl group, is suitably positioned on the nitrogen atom, the generated radical can undergo an intramolecular addition to the double bond, leading to the formation of a new carbon-carbon bond and a cyclic product. nih.govnih.gov The resulting cyclized radical is then trapped by a halogen atom from the oxidized metal complex, regenerating the catalyst and affording the halogenated lactam product. nih.gov

Recent advancements in this field have demonstrated the use of organophotocatalysts under visible light irradiation to initiate these radical cyclizations, offering a milder and more sustainable alternative to traditional metal-catalyzed methods. rsc.orgberkeley.edu For instance, N-allyl-α-haloamides can be cyclized to the corresponding γ-lactams in the presence of a photoredox catalyst. berkeley.edu While direct examples involving this compound are not extensively reported, the reactivity of analogous N-aryl and N-benzyl substituted α-bromoamides suggests its potential as a substrate in these transformations. The homoveratryl group can be considered a substituted benzyl group, making it a suitable scaffold for such radical cyclizations.

The table below summarizes representative conditions for radical cyclizations of α-bromoamides, which could be applicable to this compound derivatives.

Catalyst SystemSubstrate TypeProductKey Features
Fe/triphosα-bromocarboxamides and internal olefinstrans-lactamsHigh diastereoselectivity for highly substituted lactams. wikipedia.org
Organophotocatalyst (e.g., Eosin Y)N-allyl-α-haloamidesγ-lactamsVisible-light mediated, metal-free conditions. rsc.org
Copper(I) complexesN-allyl-dichloroacetamidesDihalo-γ-lactamsAtom Transfer Radical Cyclization (ATRC) with halogen exchange. nih.gov

The carbon-bromine bond in the bromoacetyl group of this compound can also participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds between sp3-hybridized carbon atoms and other carbon centers (sp, sp2, or sp3).

Negishi Coupling: The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, has been successfully applied to α-bromoamides. wikipedia.org Asymmetric nickel-catalyzed Negishi cross-couplings of secondary α-bromo amides with various organozinc reagents have been shown to proceed in good yields and with high enantioselectivity. acs.orgsigmaaldrich.com This methodology allows for the introduction of a wide range of alkyl and aryl groups at the α-position of the amide, demonstrating the versatility of the bromoacetyl group as an electrophilic partner in C(sp3)-C(sp3) and C(sp3)-C(sp2) bond formation. acs.org

Sonogashira Coupling: The Sonogashira coupling, a reaction of a terminal alkyne with an aryl or vinyl halide catalyzed by palladium and copper complexes, has also been extended to α-bromoamides. wikipedia.org An asymmetric copper-catalyzed Sonogashira-type coupling between terminal alkynes and α-bromoamides has been developed, providing a direct route to synthetically valuable β,γ-alkynyl amides with high enantioselectivity. nih.gov Preliminary mechanistic studies suggest the involvement of a radical species. nih.gov A palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes has also been reported, yielding β,γ-alkenyl carboxamides. rsc.org

The following table presents examples of cross-coupling reactions involving α-bromoamides, highlighting the potential of this compound in these transformations.

Coupling ReactionCatalyst SystemCoupling PartnersProduct Type
Negishi CouplingNi/Pyboxα-bromo amide + organozinc reagentα-substituted amide
Sonogashira CouplingCopper/BOPA ligandα-bromoamide + terminal alkyneβ,γ-alkynyl amide
Reductive Cross-CouplingPalladium catalystα-bromo carboxamide + terminal alkyneβ,γ-alkenyl carboxamide

Stereoselective and Enantioselective Synthesis Utilizing this compound

The α-carbon of the bromoacetyl group in this compound is a prochiral center, making it an attractive substrate for stereoselective and enantioselective transformations. The development of methods to control the stereochemistry at this position is of significant interest for the synthesis of chiral, non-racemic molecules.

One approach involves the use of α-haloamides as latent enolates in catalytic asymmetric C-C bond-forming reactions. For example, a direct catalytic asymmetric Mannich-type reaction of α-halo 7-azaindoline amides with N-carbamoyl imines has been developed. This reaction proceeds via the catalytic generation of an enolate from the α-haloamide, which then adds to the imine in a highly enantioselective manner. This demonstrates that the α-proton of the bromoacetyl group can be abstracted to form an enolate, which can then participate in stereoselective reactions.

Furthermore, the cross-coupling reactions discussed in the previous section have been rendered enantioselective. The use of chiral ligands, such as Pybox in Negishi couplings and BOPA in Sonogashira-type couplings, allows for the asymmetric synthesis of α-substituted amides and β,γ-alkynyl amides, respectively. acs.orgnih.gov These methods provide enantiomerically enriched products from racemic α-bromoamides through a kinetic resolution process or by controlling the stereochemistry of the bond-forming step. researchgate.net

The table below summarizes key findings in the enantioselective functionalization of α-haloamides.

Reaction TypeCatalyst/Ligand SystemElectrophile/NucleophileProductEnantioselectivity (ee)
Mannich-Type ReactionChiral base catalystN-carbamoyl imineβ-amino-α-haloamideHigh
Negishi CouplingNi/(i-Pr)-PyboxOrganozinc reagentα-substituted amideUp to 98%
Sonogashira-Type CouplingCu/BOPA ligandTerminal alkyneβ,γ-alkynyl amideUp to 99%

Mechanistic Investigations of Reactions Involving N Bromoacetyl Homoveratrylamine

Electronic and Steric Effects on Reaction Pathways

The reaction pathways of N-(Bromoacetyl)homoveratrylamine are profoundly influenced by a combination of electronic and steric factors inherent to its molecular structure. The dimethoxy-substituted phenyl ring, the secondary amide linkage, and the α-bromoacetyl moiety all contribute to the molecule's reactivity and regioselectivity in chemical transformations.

Electronic Effects: The homoveratryl portion of the molecule contains two methoxy (B1213986) groups on the aromatic ring. These groups are strong electron-donating groups due to the resonance effect of the oxygen lone pairs, which increases the electron density of the benzene (B151609) ring. This enhanced nucleophilicity of the aromatic ring is a critical factor in intramolecular cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler type reactions, facilitating electrophilic aromatic substitution. wikipedia.orgnrochemistry.com The amide group itself possesses a resonance structure that delocalizes the nitrogen lone pair onto the carbonyl oxygen, reducing the nucleophilicity of the nitrogen atom. nih.gov However, the electron-withdrawing inductive effect of the bromine atom in the bromoacetyl group makes the carbonyl carbon more electrophilic and the adjacent methylene (B1212753) protons more acidic.

Steric Effects: The steric bulk of the homoveratrylamine portion and the bromoacetyl group can influence the accessibility of reactive sites to incoming reagents. In intermolecular reactions, a bulky nucleophile may face steric hindrance when approaching the electrophilic carbonyl carbon of the bromoacetyl group. nih.gov Similarly, in intramolecular cyclization reactions, the conformation of the ethylamine (B1201723) linker and the orientation of the bromoacetyl group will dictate the feasibility of the ring-closing step. Increased steric hindrance around the reactive centers can disfavor certain reaction pathways, leading to a different distribution of products. nih.gov For instance, in reactions involving tertiary alkylamines, increased steric hindrance is known to decrease nucleophilicity. nrochemistry.com

The interplay of these electronic and steric effects is summarized in the table below:

Structural FeatureElectronic EffectSteric EffectImpact on Reactivity
Dimethoxy-substituted Phenyl Ring Electron-donating (resonance)ModerateActivates the ring for electrophilic substitution.
Amide Linkage Resonance delocalization reduces nitrogen nucleophilicity.Planar geometry can influence conformational freedom.Modulates the reactivity of the amine and carbonyl groups.
Bromoacetyl Group Inductively electron-withdrawing.Can hinder access to the carbonyl carbon.Enhances the electrophilicity of the carbonyl carbon and the acidity of α-protons.

Reactivity Profile of the Bromoacetyl Functional Group in Electrophilic and Nucleophilic Processes

The bromoacetyl group is the primary locus of reactivity in this compound, particularly in nucleophilic substitution and acylation reactions. Its reactivity stems from the presence of a good leaving group (bromide) attached to a carbon atom that is activated by an adjacent carbonyl group.

Nucleophilic Processes: The carbon atom bearing the bromine is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds. Common nucleophiles that react with the bromoacetyl group include:

Amines: Primary and secondary amines react to form α-amino acetamides.

Thiols: Thiols readily displace the bromide to yield thioethers.

Alcohols: Alcohols can react to form α-alkoxy acetamides, although typically under basic conditions.

Carbanions: Carbon-based nucleophiles, such as enolates, can be used to form new C-C bonds.

The rate of these nucleophilic substitution reactions is influenced by the strength of the nucleophile, the solvent, and the reaction temperature. Studies comparing the reactivity of bromoacetyl and maleimide (B117702) functions with thiols have shown that the bromoacetyl group exhibits high chemoselectivity, reacting preferentially with thiols even in the presence of other nucleophilic groups like amines under specific pH conditions. nih.gov

Electrophilic Processes: While the primary role of the bromoacetyl group is that of an electrophile, the carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis base, coordinating to Lewis acids. This interaction can further enhance the electrophilicity of the carbonyl carbon. The α-protons of the bromoacetyl group are acidic due to the electron-withdrawing effects of both the carbonyl group and the bromine atom, allowing for deprotonation under appropriate basic conditions to form an enolate, which can then participate in its own set of reactions.

The following table summarizes the reactivity of the bromoacetyl group:

Reaction TypeReactantProduct Type
Nucleophilic Substitution Amines, Thiols, Alcohols, Carbanionsα-substituted acetamides
Acylation Nucleophiles (e.g., amines, alcohols)Acylated products (after potential rearrangement or further reaction)
Enolate Formation Strong Baseα-bromo enolate

Elucidation of Reaction Intermediates (e.g., Iminium Ions, Bromonium Ions)

The mechanistic pathways of reactions involving this compound often proceed through transient, high-energy intermediates. The identification and characterization of these intermediates are key to a complete understanding of the reaction mechanism.

Iminium Ions: In the context of intramolecular cyclization reactions, such as the Bischler-Napieralski and Pictet-Spengler reactions, the formation of an N-acyliminium ion is a critical step. wikipedia.orgwikipedia.orgorganic-chemistry.org For this compound, such a reaction would typically be initiated by a Lewis acid, which coordinates to the carbonyl oxygen of the amide. This is followed by the elimination of the bromoacetyl group and cyclization of the electron-rich aromatic ring onto the newly formed electrophilic iminium carbon. wikipedia.orgorganic-chemistry.org The N-acyliminium ion is a powerful electrophile, capable of undergoing attack by even weakly nucleophilic aromatic rings. wikipedia.org The general scheme for the formation of an N-acyliminium ion intermediate in a Bischler-Napieralski type reaction is well-documented. wikipedia.orgnrochemistry.com

Bromonium Ions: The involvement of a bromonium ion intermediate is plausible in reactions where the bromoacetyl group participates in an intramolecular reaction with a double bond. For instance, if the side chain of the homoveratrylamine were to contain a carbon-carbon double bond, the bromine atom could add across the double bond to form a cyclic bromonium ion. This intermediate would then be susceptible to nucleophilic attack, leading to the formation of a new ring system. While direct evidence for bromonium ion intermediates in reactions of this compound is not extensively reported in the literature, the principle is well-established in the halogenation of alkenes.

The elucidation of these transient species often relies on a combination of experimental techniques, including low-temperature NMR spectroscopy, trapping experiments with external nucleophiles, and computational modeling.

Computational Chemistry Approaches for Reaction Mechanism Prediction and Validation (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms at the molecular level. wikipedia.orgnih.gov DFT calculations can be employed to predict and validate the reaction pathways of this compound by providing detailed information about the energies and structures of reactants, transition states, and intermediates.

Prediction of Reaction Pathways: By calculating the potential energy surface for a given reaction, DFT can help to identify the most likely reaction pathway. This involves locating the transition state structures that connect reactants to products and calculating the activation energy for each step. For example, DFT studies can be used to compare the energetic feasibility of different intramolecular cyclization pathways, such as ortho versus para attack on the dimethoxy-substituted phenyl ring.

Validation of Proposed Mechanisms: Computational results can be compared with experimental observations to validate a proposed mechanism. For instance, if a mechanism proposes the formation of a specific intermediate, DFT calculations can be used to determine if that intermediate is energetically accessible and has a structure consistent with spectroscopic data. Furthermore, DFT can provide insights into the electronic and steric effects that govern the reaction by analyzing properties such as atomic charges, molecular orbitals, and steric hindrance in the calculated structures.

A common approach involves using a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d,p) or larger) to perform geometry optimizations and frequency calculations. These calculations can yield important thermodynamic and kinetic data, as summarized in the table below:

Computational OutputInformation ProvidedRelevance to Mechanism Elucidation
Optimized Geometries Bond lengths, bond angles, and dihedral angles of stable molecules and intermediates.Provides structural details of all species along the reaction coordinate.
Transition State Structures The geometry of the highest energy point along the reaction coordinate.Identifies the "bottleneck" of the reaction and provides insight into the bond-making/breaking process.
Activation Energies (ΔG‡) The energy barrier that must be overcome for the reaction to occur.Allows for the prediction of reaction rates and the comparison of competing pathways.
Reaction Enthalpies (ΔH) The overall energy change of a reaction step.Determines whether a step is exothermic or endothermic.
Atomic Charges and Molecular Orbitals The distribution of electrons within the molecule.Helps to understand the electronic effects that drive the reaction.

By applying these computational methods, a detailed and quantitative understanding of the mechanistic intricacies of reactions involving this compound can be achieved, guiding the development of new synthetic methodologies. nih.gov

Chemical Transformations and Derivatizations of N Bromoacetyl Homoveratrylamine

Modification of the Bromoacetyl Moiety for Altered Reactivity

The bromoacetyl group is the primary site of reactivity in N-(Bromoacetyl)homoveratrylamine, largely due to the presence of a bromine atom, which is an excellent leaving group. This characteristic allows for a variety of nucleophilic substitution and acylation reactions.

The reactivity of the bromoacetyl group makes this compound a versatile building block in organic synthesis. It readily undergoes nucleophilic substitution reactions with a range of nucleophiles. For instance, amines, thiols, and alcohols can displace the bromide ion to form substituted amides, thioethers, and esters, respectively. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrobromic acid byproduct.

Furthermore, this compound can act as an acylating agent, transferring the bromoacetyl group to other nucleophilic molecules. This property is instrumental in introducing the bromoacetyl pharmacophore into various molecular scaffolds. The compound can also participate in intramolecular cyclization reactions, leading to the formation of heterocyclic structures, often facilitated by heat and catalysts.

A summary of key reactions involving the bromoacetyl moiety is presented below:

Reaction TypeReactantProduct TypeConditions
Nucleophilic SubstitutionAmines, Thiols, AlcoholsSubstituted amides, thioethers, estersBase (e.g., triethylamine)
AcylationNucleophilesAcylated amines and estersPresence of a base
CyclizationIntramolecular nucleophileHeterocyclic compoundsHeating and catalysts

Reactions Involving the Aromatic Ring and Alkyl Chain of the Homoveratrylamine Core

While the bromoacetyl group is the most reactive site, the homoveratrylamine core, consisting of a dimethoxy-substituted aromatic ring and an ethylamine (B1201723) chain, can also undergo specific chemical transformations.

The aromatic ring, being electron-rich due to the two methoxy (B1213986) groups, is susceptible to electrophilic aromatic substitution reactions. However, these reactions need to be carefully controlled to avoid side reactions with the bromoacetyl moiety.

The alkyl chain offers possibilities for modification, although these are less common. One notable transformation is the reduction of the amide linkage. For example, a related glyoxylic acid derivative can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). This process converts the amide to an amine, fundamentally altering the structure and properties of the molecule.

Synthesis of Analogs for Advanced Synthetic Research (e.g., Labeled Compounds)

This compound serves as a precursor for the synthesis of various analogs designed for specialized research purposes. A significant area of this research is the development of isotopically labeled compounds for use in mechanistic studies and as internal standards in analytical methods.

For instance, the synthesis of radiolabeled this compound can be achieved by incorporating isotopes such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) into the molecule. This allows for the tracking of the compound and its metabolites in biological systems.

The versatility of this compound also extends to its use in bioconjugation. The reactive bromoacetyl group enables the covalent attachment of the molecule to biomolecules like peptides and proteins. This is achieved by targeting nucleophilic side chains of amino acids, such as the thiol group of cysteine or the imidazole (B134444) group of histidine. Such bioconjugation strategies are pivotal in developing targeted drug delivery systems and diagnostic probes.

Advancements and Future Directions in N Bromoacetyl Homoveratrylamine Research

Development of Novel Catalytic Systems for its Transformations (e.g., Metal-Catalyzed Reactions)

The reactivity of the α-haloamide functionality in N-(Bromoacetyl)homoveratrylamine makes it a prime candidate for a variety of metal-catalyzed transformations. Research in this area is focused on developing novel catalytic systems that offer enhanced efficiency, selectivity, and functional group tolerance for the synthesis of complex molecules, particularly heterocyclic scaffolds like isoquinolines.

Palladium catalysis has been instrumental in the synthesis of heterocycles. While direct examples with this compound are not extensively documented in dedicated studies, the principles of palladium-catalyzed reactions of analogous α-haloamides are highly relevant. For instance, palladium-catalyzed intramolecular cyclization of similar 'ene-yne' systems demonstrates a powerful method for constructing poly-ene substituted cyclohexenols. This suggests the potential for developing palladium-catalyzed domino reactions with derivatives of this compound for the synthesis of benzannulated N-heterocycles. nih.govresearchgate.net Such processes could involve an initial intermolecular alkylation followed by an intramolecular amination, providing a direct route to functionalized indolines and tetrahydroquinolines from simple precursors. nih.gov

Copper-catalyzed reactions also represent a promising avenue. Copper catalysts are known to facilitate a range of transformations, including multicomponent reactions for the synthesis of 3-chalcogenated indoles and cascade reactions of 2-haloaryloxime acetates to form isoquinoline (B145761) derivatives. nih.govmdpi.com Given the structural elements of this compound, copper-catalyzed cascade reactions could be envisioned for the synthesis of functionalized isoquinolines.

Gold-catalyzed cyclizations of alkynes have emerged as a powerful tool in organic synthesis. orgsyn.orgresearchgate.net The development of gold(I)-catalyzed tandem cyclization-oxidation strategies to access aryl acetaldehyde (B116499) derivatives from arene-enyne substrates highlights the potential for innovative transformations. researchgate.net While direct application to this compound is a future prospect, the principles of activating unsaturated bonds for cyclization are highly pertinent.

Ruthenium-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides provides a direct route to isoquinolines without the need for an external oxidant. researchgate.net This strategy leverages the free amine as a directing group, showcasing the potential for developing similar catalytic systems for the transformation of this compound and its derivatives.

The following table summarizes representative metal-catalyzed reactions on analogous systems, indicating the potential for similar transformations with this compound.

Catalyst SystemSubstrate TypeProduct TypeYield (%)Reference
Pd(OAc)₂ / PPh₃N-Aryl enamine4-Substituted isoquinoline60-85 researchgate.net
Ru(II) / CsOAcPrimary benzylamine (B48309) & sulfoxonium ylideIsoquinoline55-92 researchgate.net
CuI / ProlineN-(2-bromophenyl)trifluoroacetamide & alkyne3-Chalcogenated indole65-96 mdpi.com
Ag-catalyzed2-Alkynyl oximeIsoquinoline N-oxide>90 nih.gov

Applications in Multicomponent Reactions and Tandem Processes for Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, are a cornerstone of efficient and sustainable synthesis. nih.gov The structural features of this compound make it an ideal component for the design of novel MCRs to generate diverse heterocyclic libraries.

While specific MCRs involving this compound are not yet widely reported, its potential is evident from analogous systems. For example, MCRs involving azines and dimethyl acetylenedicarboxylate (B1228247) in the presence of heterocyclic NH compounds have been used to generate enaminoesters in good yields. proquest.com The development of MCRs incorporating this compound could lead to the rapid assembly of complex isoquinoline-based scaffolds.

Tandem processes, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of synthetic efficiency. The classic Bischler-Napieralski reaction, an intramolecular electrophilic aromatic substitution, is a prime example of a tandem reaction directly applicable to this compound for the synthesis of 3,4-dihydroisoquinolines. mdpi.commdpi.com This reaction proceeds through cyclization of the β-arylethylamide, a structural motif present in this compound. youtube.com The Pictet-Spengler reaction, another powerful tool for isoquinoline synthesis, involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. researchgate.netyoutube.com While the starting material for the Pictet-Spengler reaction is the corresponding amine (homoveratrylamine), this compound can be readily converted to substrates suitable for this reaction.

Modern advancements in these classical reactions, such as the use of microwave assistance or novel catalytic systems, can further enhance their efficiency and scope. For instance, microwave-assisted palladium-catalyzed domino reactions have been developed for the synthesis of 4-substituted isoquinolines. researchgate.net

The following table illustrates the potential of this compound in well-established tandem reactions for isoquinoline synthesis.

Reaction NameReactant TypeKey IntermediateProduct Type
Bischler-Napieralskiβ-ArylethylamideNitrilium ion3,4-Dihydroisoquinoline (B110456)
Pictet-Spenglerβ-Arylethylamine & Aldehyde/KetoneIminium ionTetrahydroisoquinoline

Strategies for Enhanced Atom Economy and Sustainability in its Utilization

The principles of green chemistry, particularly atom economy, are increasingly driving the development of new synthetic methodologies. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.

Addition and cycloaddition reactions inherently have 100% atom economy as all reactant atoms are present in the product. The development of catalytic cascade reactions, such as the palladium-catalyzed synthesis of pyrroles from alkynes, exemplifies an atom-economic approach to nitrogen heterocycles. chemrxiv.orgnih.govnih.gov Applying these principles to the transformations of this compound is a key area for future research.

The use of sustainable and environmentally benign reaction conditions is another crucial aspect. This includes the use of greener solvents, recyclable catalysts, and energy-efficient activation methods like microwave irradiation and ultrasound. mdpi.comnih.gov Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and improve yields for the synthesis of a wide range of N-heterocycles. youtube.comcatalysis.blog Ultrasound-assisted synthesis is another green technique that can accelerate reactions and improve efficiency, particularly in the synthesis of heterocyclic compounds. youtube.comacs.org

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, allowing for the generation of reactive intermediates under mild conditions. acs.orgrsc.org This has been successfully applied to the synthesis of isoquinoline-1,3-diones and unsymmetrical bis-N-heterocycles. nih.govacs.org The application of photocatalytic methods to the cyclization and functionalization of this compound and its derivatives holds significant promise for developing highly efficient and sustainable synthetic routes.

Emerging Methodologies in Heterocyclic Chemistry Relevant to the Compound

The field of heterocyclic chemistry is constantly evolving, with new methodologies continually being developed. Several of these emerging areas are highly relevant to the future applications of this compound.

Photocatalytic Radical Cyclization: As mentioned, visible-light photocatalysis enables the generation of radical intermediates under mild conditions, which can then undergo cyclization to form heterocyclic rings. acs.orgrsc.org This approach has been used for the synthesis of isoquinoline-1,3-diones and offers a powerful alternative to traditional methods. acs.org The bromoacetyl group in this compound is a potential precursor for radical generation, opening up possibilities for novel photocatalytic cyclization strategies.

Ultrasound- and Microwave-Assisted Synthesis: These non-conventional energy sources have been shown to significantly enhance the rates and yields of many organic reactions, including the synthesis of heterocycles. youtube.comnih.govyoutube.comcatalysis.blogacs.org The application of microwave and ultrasound technology to classical reactions like the Bischler-Napieralski and Pictet-Spengler, using this compound as a precursor, could lead to more efficient and sustainable synthetic protocols.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The synthesis of α-amino amides, structurally related to derivatives of this compound, has been successfully demonstrated under flow conditions. Implementing flow chemistry for the transformations of this compound could enable more efficient and scalable production of valuable heterocyclic compounds.

The following table highlights some emerging methodologies and their potential application to this compound.

MethodologyPrinciplePotential Application with this compoundReference
Visible-Light PhotocatalysisGeneration of radical intermediates under mild conditionsRadical cyclization to form isoquinoline derivatives nih.govacs.orgrsc.org
Ultrasound-Assisted SynthesisAcoustic cavitation to enhance reaction ratesAccelerated synthesis of heterocycles (e.g., in Bischler-Napieralski reaction) youtube.comnih.govacs.org
Microwave-Assisted SynthesisDielectric heating to rapidly increase reaction temperatureRapid and efficient synthesis of isoquinolines and other heterocycles researchgate.netyoutube.comcatalysis.blog
Flow ChemistryContinuous reaction in a microreactorScalable and controlled synthesis of derivatives and heterocyclic products

Q & A

Advanced Research Question

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize the transition state, accelerating acylation but risking hydrolysis. Non-polar solvents (e.g., dichloromethane) favor slower, controlled reactions .
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilicity of bromoacetyl bromide, reducing reaction time .
  • Temperature : Reactions at −10°C to 0°C minimize thermal decomposition, while higher temperatures (25–40°C) may improve solubility of reactants .

What methodologies are recommended for studying the stability of this compound under varying storage conditions?

Basic Research Question

  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
  • Light sensitivity testing : Expose to UV light (254 nm) and monitor bromoacetamide cleavage by NMR .
  • Anhydrous storage : Use desiccants (silica gel) and inert atmospheres (argon) to prevent hydrolysis .

How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Advanced Research Question
Discrepancies may arise from:

  • Polymorphism : Recrystallize from different solvents (e.g., acetone vs. hexane) and compare DSC thermograms .
  • Impurity profiles : Use preparative HPLC to isolate pure batches and reanalyze .
  • Deuterated solvent effects : Confirm NMR shifts in multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) .

What advanced applications does this compound have in bioconjugation or drug discovery?

Advanced Research Question
The bromoacetyl group serves as a reactive handle for:

  • Peptide/protein modification : Thiol-selective alkylation (e.g., cysteine residues) to create stable thioether linkages .
  • Synthesis of heterocycles : React with thiols or amines to form thiazoles or oxadiazoles, as seen in bioactive molecule synthesis .
  • Targeted prodrugs : Conjugate with targeting moieties (e.g., folate) for site-specific drug delivery .

What mechanistic insights exist for the bromoacetylation of amines, and how can kinetic studies improve reaction design?

Advanced Research Question

  • Kinetic profiling : Use in situ IR or NMR to monitor reaction progress and identify rate-limiting steps (e.g., amine deprotonation) .
  • Isotopic labeling : ¹⁸O-labeled bromoacetyl bromide can trace hydrolysis pathways .
  • Computational modeling : DFT studies predict transition-state geometries and optimize catalyst-substrate interactions .

How does this compound compare to other bromoacetylated amines in cross-coupling reactions?

Advanced Research Question
Compared to simpler analogs (e.g., N-bromoacetylaniline), the homoveratryl group:

  • Enhances steric bulk : Slows reaction kinetics but improves regioselectivity in Pd-catalyzed couplings .
  • Modulates electronic effects : Electron-rich dimethoxy groups stabilize intermediates in SN2 reactions .
  • Influences solubility : Polar ether groups improve solubility in DMSO, facilitating bioconjugation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.